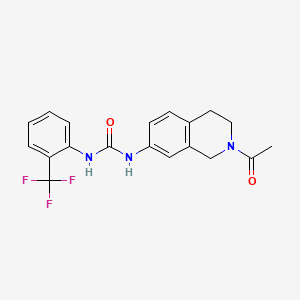

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

This compound belongs to the urea class of small molecules, characterized by a central urea scaffold (-NH-C(=O)-NH-) linked to two aromatic or heterocyclic substituents.

Properties

IUPAC Name |

1-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-12(26)25-9-8-13-6-7-15(10-14(13)11-25)23-18(27)24-17-5-3-2-4-16(17)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLHZVZPYUKOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroisoquinoline core linked to a trifluoromethyl-substituted phenyl moiety through a urea linkage. The unique structural characteristics of this compound suggest various therapeutic applications, particularly in oncology and enzyme inhibition.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Core Structure | Tetrahydroisoquinoline |

| Substituents | Acetyl group and trifluoromethyl phenyl group |

| Linkage | Urea |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The tetrahydroisoquinoline moiety is known for its role in modulating various biological pathways, making it a promising scaffold for drug development.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- Studies have shown that compounds with a tetrahydroisoquinoline structure can induce apoptosis in cancer cell lines. This suggests that the compound may act as an anticancer agent by promoting programmed cell death in malignant cells.

- Specific assays have demonstrated its potential to inhibit key enzymes involved in tumor growth and metastasis.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit various enzymes that play critical roles in cellular signaling and metabolic pathways. For instance, it may target protein kinases associated with cancer cell proliferation .

- In vitro studies indicate that the trifluoromethyl group enhances the compound's binding affinity to target enzymes, potentially increasing its efficacy as an inhibitor.

Case Studies

Several studies have explored the biological activity of related compounds derived from the tetrahydroisoquinoline scaffold:

- Study on Antitumor Activity : A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. Among these derivatives, those with similar structural motifs to this compound exhibited significant cytotoxic effects against human tumor cells .

- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the substituents on the tetrahydroisoquinoline core significantly impact biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against specific targets.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The 2-(trifluoromethyl)phenyl group is a recurring pharmacophore in urea derivatives. Key comparisons include:

- Compound 11j (): 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. Similarity: Shares the 2-(trifluoromethyl)phenyl group. Difference: Replaces the tetrahydroisoquinoline with a thiazole-piperazine-hydrazinylketone chain. Yield: 88.1% (higher than intermediates in ), suggesting synthetic efficiency for thiazole-containing derivatives .

Sorafenib Tosylate (): Contains a 4-chloro-3-(trifluoromethyl)phenyl urea group.

Fluometuron (): N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea.

Heterocyclic Modifications

The tetrahydroisoquinoline group distinguishes the target compound from other urea derivatives:

- A-425619 (): 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea. Similarity: Incorporates an isoquinoline ring. Difference: Benzyl linkage instead of acetyl-substituted tetrahydroisoquinoline; likely alters solubility and target engagement .

- Compounds 11a–11o (): Feature thiazole-phenyl-piperazine side chains. Similarity: Urea scaffold with aromatic/heterocyclic substituents. Difference: Thiazole-piperazine groups may enhance solubility but reduce metabolic stability compared to the acetylated tetrahydroisoquinoline .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Urea Derivatives

Table 2: Heterocyclic Group Impact

Research Findings and Trends

- Trifluoromethylphenyl Group : Ubiquitous in pharmaceuticals () for its electron-withdrawing effects, enhancing binding to hydrophobic pockets .

- Tetrahydroisoquinoline vs. Thiazole: The former may improve blood-brain barrier penetration, while the latter increases synthetic versatility () .

- Synthetic Challenges : Chloromethyl intermediates () exhibit lower yields, whereas final urea derivatives () achieve >85% yields, reflecting optimized protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this urea derivative, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions. Carbodiimide coupling agents (e.g., DCC or HATU) in polar aprotic solvents (DMF, DCM) at 0–25°C are common. Optimization includes:

- Solvent selection : DMF enhances solubility of aromatic intermediates.

- Catalyst use : DMAP accelerates urea bond formation.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. How should researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl resonance at δ ~120 ppm in 19F NMR).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation, use SHELX programs (SHELXL for refinement) to resolve crystal structures .

- Validation : Compare spectral data with analogous urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate computational models : Adjust protonation states or solvation parameters in molecular docking (e.g., AutoDock Vina).

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Control assays : Test for off-target interactions via kinase profiling panels or proteome-wide affinity pull-down assays .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Modify the acetyl group (e.g., replace with sulfonyl or benzoyl) or trifluoromethylphenyl moiety (e.g., chloro/methyl substituents).

- Biological testing : Use standardized assays (e.g., enzyme inhibition IC50, cell viability EC50) with triplicate replicates.

- QSAR modeling : Apply partial least squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What methodologies are critical for elucidating the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In vitro assays :

- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma protein binding: Use equilibrium dialysis or ultrafiltration.

- In vivo studies : Administer IV/PO doses in rodent models; collect plasma for PK parameter calculation (t1/2, AUC, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.